3-({[(4-Chlorophenyl)amino]thioxomethyl}amino)thiolane-1,1-dione
Overview
Description
3-({[(4-Chlorophenyl)amino]thioxomethyl}amino)thiolane-1,1-dione is a synthetic compound with a complex structure that includes a thiolane ring, a chlorophenyl group, and an amino-thioxomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-Chlorophenyl)amino]thioxomethyl}amino)thiolane-1,1-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chloroaniline with carbon disulfide and a base to form a dithiocarbamate intermediate. This intermediate is then reacted with an appropriate halogenated thiolane derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({[(4-Chlorophenyl)amino]thioxomethyl}amino)thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-({[(4-Chlorophenyl)amino]thioxomethyl}amino)thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({[(4-Chlorophenyl)amino]thioxomethyl}amino)thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[5-Amino-4-(4-chlorophenyl)-1H-pyrazol-1-yl]-1-thiolane-1,1-dione: Shares a similar thiolane ring structure but differs in the attached functional groups.
2-Aminothiazole-4-carboxylate Schiff bases: Contains a thiazole ring and exhibits similar biological activities.
Uniqueness
3-({[(4-Chlorophenyl)amino]thioxomethyl}amino)thiolane-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-({[(4-Chlorophenyl)amino]thioxomethyl}amino)thiolane-1,1-dione is a complex organic compound that exhibits significant potential in various biological applications. Characterized by its unique thioamide and thiolane structural features, this compound belongs to a class of thioamides known for their antimicrobial and antifungal properties. The presence of a chlorophenyl group enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 292.81 g/mol. The compound features a thiolane ring and a thioxomethyl group, contributing to its chemical behavior and biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 292.81 g/mol |
CAS Number | 443652-92-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and solvent choice. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents.
Enzyme Inhibition
The mechanism of action for this compound likely involves the inhibition of key enzymes in metabolic pathways. For instance, it has been suggested that compounds with similar structures may inhibit tyrosinase, an enzyme critical for melanin synthesis, which could have implications in treating skin disorders .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antifungal Activity : A study demonstrated that thioamide derivatives showed promising antifungal effects against Candida species, indicating potential therapeutic applications in treating fungal infections.
- Anticancer Potential : Research into structurally related compounds has indicated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
The biological activity is hypothesized to stem from the compound's ability to interact with specific biological targets due to its functional groups. The chlorophenyl group may enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1,1-dioxothiolan-3-yl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S2/c12-8-1-3-9(4-2-8)13-11(17)14-10-5-6-18(15,16)7-10/h1-4,10H,5-7H2,(H2,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSZAAHEHNITDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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